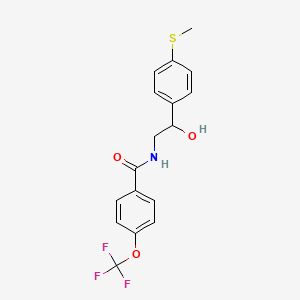

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOZWUQSJLPPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process:

Starting Materials: : The synthesis begins with 4-(methylthio)phenylacetic acid and 4-(trifluoromethoxy)benzoic acid.

Hydroxylation: : The phenylacetic acid derivative undergoes hydroxylation to introduce the hydroxy group.

Amide Formation: : The hydroxylated product is then coupled with 4-(trifluoromethoxy)benzoic acid to form the desired benzamide.

Industrial Production Methods

On an industrial scale, optimization of reaction conditions is crucial for high yield and purity:

Catalysts: : Utilizing specific catalysts to enhance reaction efficiency.

Solvents: : Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: : Controlling these parameters to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the amide functionality, potentially converting it to an amine.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride and sodium borohydride are commonly used.

Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under suitable conditions.

Major Products Formed

Sulfoxides/Sulfones: : From oxidation of the methylthio group.

Amines: : From reduction of the amide group.

Functionalized Aromatics: : From substitution reactions introducing new groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Acts as a precursor in the synthesis of more complex molecules.

Catalysts: : Components for catalytic systems in organic reactions.

Biology

Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical research.

Protein Interaction Studies: : Probes for studying protein-ligand interactions.

Medicine

Pharmaceutical Development: : Investigated for its potential therapeutic effects.

Diagnostic Agents: : Explored as a component in diagnostic assays.

Industry

Material Science:

Agriculture: : Investigated for use in agrochemical formulations.

Mechanism of Action

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is likely mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups may facilitate binding to active sites, modulating the activity of target molecules. The precise pathways and targets depend on the specific application, whether it be enzyme inhibition, receptor modulation, or other mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Trifluoromethoxy vs. Methylthio vs. Thiophene: The methylthio group (S-CH₃) in the target compound differs from thiophene (aromatic sulfur heterocycle) in and . Thiophene-containing analogs often exhibit enhanced π-π stacking in receptor binding, while methylthio groups may participate in hydrophobic interactions .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, similar to and , where benzamide derivatives were prepared via condensation of acid chlorides with amines .

Spectroscopic Characterization :

- IR and NMR data from and suggest that the trifluoromethoxy group would show distinct C-F stretching (~1100–1250 cm⁻¹) in IR, while the hydroxyethyl chain would exhibit O-H stretching (~3200–3600 cm⁻¹) .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C16H18F3N2O2S

- Molecular Weight : 366.39 g/mol

- InChI Key : A unique identifier that represents the compound's structure.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : It has been shown to interact with neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .

- Antiproliferative Effects : The compound demonstrates significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating potent inhibition of cell growth .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10-33 | Inhibition of tubulin polymerization |

| Antiproliferative | MDA-MB-231 | 23-33 | Induction of apoptosis |

| Receptor Modulation | Neurokinin Receptors | - | Allosteric modulation |

Case Study 1: Antiproliferative Activity in Breast Cancer

A study conducted on the MCF-7 breast cancer cell line revealed that this compound effectively inhibited cell proliferation. The compound was found to arrest the cell cycle in the G2/M phase, leading to increased apoptosis. This was confirmed through flow cytometry and confocal microscopy, which demonstrated significant changes in microtubule organization post-treatment .

Case Study 2: Neurokinin Receptor Interaction

Another investigation assessed the interaction of this compound with neurokinin receptors. The findings suggested that it acts as an allosteric modulator, enhancing glutamate-induced activation without exhibiting agonist activity itself. This mechanism could have implications for treating conditions mediated by neurokinin signaling pathways .

Stability and Pharmacokinetics

Stability studies indicate that the compound maintains its integrity under various pH conditions, with a half-life exceeding 24 hours in plasma at physiological pH levels. This suggests potential for sustained therapeutic effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.